Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate often involves the reaction of carboxylic acid esters with arylamidoximes in the presence of potassium carbonate. This process can be efficiently carried out under solvent-free conditions, such as using a microwave oven, which results in good yields and shorter reaction times. The structures of the synthesized compounds are typically confirmed using techniques like IR, 1H, and 13C NMR spectroscopy, and elemental analysis (Barros et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate can be determined by single-crystal X-ray analysis. For example, the structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate in related reactions, has been thoroughly analyzed, providing insights into the crystal and molecular structure that can be applicable to understanding the structure of potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate (Viterbo et al., 1980).
Chemical Reactions and Properties
The chemical reactions involving potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate derivatives often include oxidative cleavage of Csp(3)-H bonds, followed by cyclization and deacylation, employing bases like K2CO3 for highly efficient C-C bond cleavage (Gao et al., 2015). Additionally, the synthesis and antimicrobial activity of some 5-aryl-2-[(N,N-disubstituted thiocarbamoylthio)acylamino]-1,3,4-oxadiazole derivatives have been explored, highlighting their potential applications in creating compounds with biological activity (Ates et al., 1998).
Physical Properties Analysis
The physical properties of potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate and related compounds, such as density, thermal stability, and sensitivity, are critical for assessing their potential applications. For instance, certain derivatives have been evaluated for their energetic properties, including detonation velocities and pressures, indicating their suitability for specific industrial applications (Xu et al., 2018).
Chemical Properties Analysis
The chemical properties of potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate derivatives, including reactivity and stability under various conditions, are fundamental for their effective use in synthesis and other chemical processes. Investigations into the stability of these compounds to acid or base under non-aqueous conditions, as well as their reactivity in synthetic sequences, provide valuable information for their application in organic synthesis (Moormann et al., 2004).
Scientific Research Applications
-
Chemical Synthesis
-
Anti-Infective Agents
- Oxadiazoles, including 1,3,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
- The review article provides coverage of synthetic accounts of 1,2,4-oxadiazoles as anti-infective agents along with their potential for Structure-Activity Relationship (SAR), activity potential, and promising targets for modes of action .
-
High-Energy and Explosive Materials
properties
IUPAC Name |
potassium;5-methyl-1,3,4-oxadiazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3.K/c1-2-5-6-3(9-2)4(7)8;/h1H3,(H,7,8);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHMYHXNUGVBCU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3KN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647544 | |
Record name | Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate | |
CAS RN |
888504-28-7 | |
Record name | Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90647544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium 5-methyl-1,3,4-oxadiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.699 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.